molecular formula C21H21FN4O2 B2614262 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 1421494-37-2

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea

Cat. No.: B2614262
CAS No.: 1421494-37-2
M. Wt: 380.423
InChI Key: RFEGLRBFAUXWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step may involve alkylation or acylation reactions.

    Attachment of the urea moiety: This is usually done by reacting an isocyanate with an amine or by using phosgene derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This may lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-chlorophenyl)urea
  • 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-bromophenyl)urea

Uniqueness

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-11-5-6-12-18(17)24-21(28)23-13-19-15-9-3-4-10-16(15)20(27)26(25-19)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEGLRBFAUXWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.